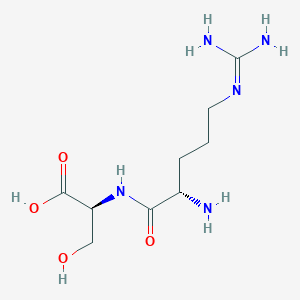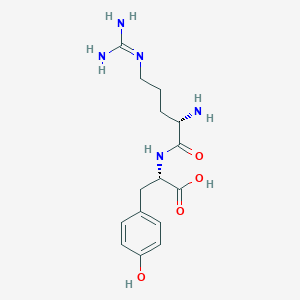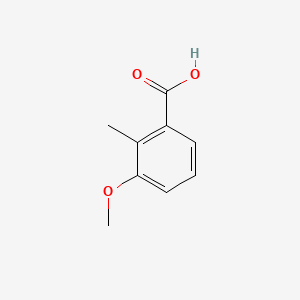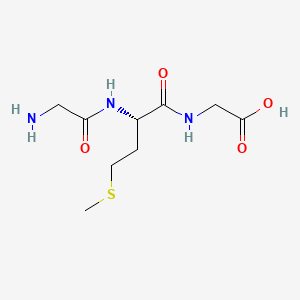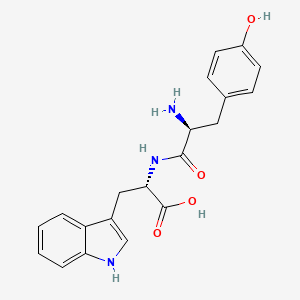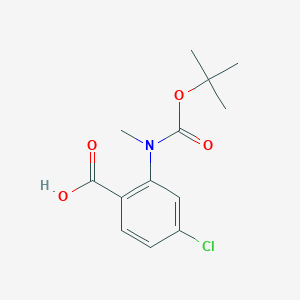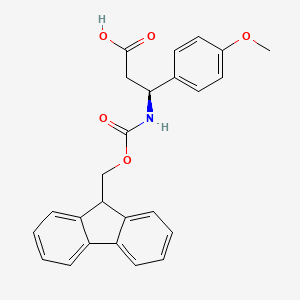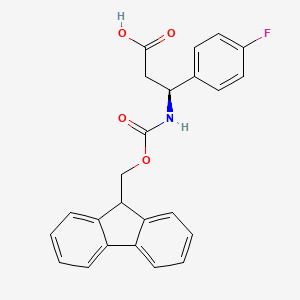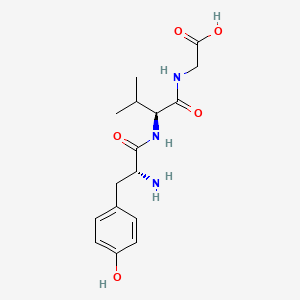
2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid
Descripción general
Descripción
“2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid” is a chemical compound with the molecular formula C11H19NO4 . It is also known as "(2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoic acid" . The compound has a molecular weight of 229.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 . This indicates that the compound contains a tert-butoxycarbonyl group attached to an amino group, which is further connected to a hex-5-enoic acid moiety .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 59-62°C .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid and its derivatives are utilized in asymmetric synthesis processes. For example, Davies, Fenwick, and Ichihara (1997) employed this compound in the synthesis of unsaturated β-amino acid derivatives, demonstrating its utility in stereoselective conjugate additions and deprotection procedures that maintain unsaturation in the molecules (Davies, Fenwick, & Ichihara, 1997).
Solvent-Dependent Reactions
Rossi et al. (2007) highlighted the versatile nature of similar compounds in solvent-dependent reactions, leading to the synthesis of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This showcases the compound's adaptability in different chemical environments (Rossi et al., 2007).
Synthesis of Amino Acids
The compound is also instrumental in synthesizing specific amino acids. Krishnamurthy et al. (2015) used a derivative in the synthesis of 5-hydroxypipecolic acid, a process involving oxidation, diastereomeric resolution, and intramolecular cyclization, highlighting the compound's role in complex synthetic pathways (Krishnamurthy et al., 2015).
Stereoisomer Synthesis
Bakonyi et al. (2013) developed a method to synthesize all four stereoisomers of a related compound, demonstrating its potential in producing diverse stereochemical configurations. This method simplifies the synthesis of unnatural amino acids (Bakonyi et al., 2013).
Synthesis of Non-Proteinogenic Amino Acids
Adamczyk and Reddy (2001) showcased the synthesis of non-proteinogenic amino acids using a derivative of this compound, illustrating its application in creating unique amino acid structures (Adamczyk & Reddy, 2001).
Catalysis and Synthesis of Chiral Compounds
Alonso et al. (2005) described an enantioselective synthesis of a chiral compound using a derivative, emphasizing the compound's role in catalysis and theproduction of chiral molecules. This highlights its significance in synthesizing compounds with specific optical properties (Alonso et al., 2005).
Collagen Cross-Link Synthesis
Adamczyk, Johnson, and Reddy (1999) detailed an efficient synthesis method for key intermediates used in preparing collagen cross-links, utilizing a compound structurally related to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid. This underscores its importance in biochemical applications related to structural proteins (Adamczyk, Johnson, & Reddy, 1999).
Conformationally Constrained β-Amino Acid Precursors
Krow et al. (2016) described the regioselective transformation of substituents in a related compound to create precursors for conformationally constrained β-amino acids. This application demonstrates the compound's utility in producing structurally specific amino acids (Krow et al., 2016).
Continuous Photo Flow Chemistry
Yamashita, Nishikawa, and Kawamoto (2019) investigated the continuous photo flow synthesis using a related compound for scale-up synthesis of biologically active compounds, illustrating its role in advanced synthetic methods (Yamashita, Nishikawa, & Kawamoto, 2019).
Synthesis of Hydroxylamines and Hydroxamic Acids
Staszak and Doecke (1994) utilized a compound structurally similar to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid for synthesizing hydroxylamines and hydroxamic acids, crucial in producing enzyme inhibitors and pharmaceuticals. This application demonstrates the compound's versatility in medicinal chemistry (Staszak & Doecke, 1994).
Capillary Electrophoresis for Enantiomeric Separation
Yowell, Fazio, and Vivilecchia (1996) researched the enantiomeric separation of N-tert-butoxycarbonyl amino acids, including compounds structurally related to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, using capillary electrophoresis. This highlights its importance in analytical chemistry for separating chiral compounds (Yowell, Fazio, & Vivilecchia, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMZUPFMSNHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443116 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid | |
CAS RN |
214206-61-8 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



